2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

PDE4B inhibition halogen SAR cyclopenta[d]pyrimidine scaffold

2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 1311186-61-4; molecular formula C₁₃H₁₂ClN₃; molecular weight 245.71 g/mol ) is a heterocyclic small molecule belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine class. This compound serves as a key synthetic intermediate in the preparation of ATP-competitive Akt protein kinase inhibitors, most notably ipatasertib (GDC-0068), a clinical-stage pan-Akt inhibitor with IC₅₀ values of 5, 18, and 8 nM against Akt1, Akt2, and Akt3, respectively.

Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
Cat. No. B13100625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Molecular FormulaC13H12ClN3
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H12ClN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17)
InChIKeyQBSQTIWOBDGSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine: A Defined Intermediate in the Cyclopenta[d]pyrimidine Class for Scientific Procurement


2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 1311186-61-4; molecular formula C₁₃H₁₂ClN₃; molecular weight 245.71 g/mol ) is a heterocyclic small molecule belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine class. This compound serves as a key synthetic intermediate in the preparation of ATP-competitive Akt protein kinase inhibitors, most notably ipatasertib (GDC-0068), a clinical-stage pan-Akt inhibitor with IC₅₀ values of 5, 18, and 8 nM against Akt1, Akt2, and Akt3, respectively [1]. Its structural identity is defined by a 4-chlorophenyl substituent at the pyrimidine 2-position and a primary amine at the 4-position on the fused cyclopentapyrimidine scaffold .

Why 2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Cannot Be Replaced by Generic In-Class Analogs


Substituting 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine with a generic in-class analog is not scientifically valid because the cyclopenta[d]pyrimidin-4-amine scaffold exhibits profound, position-dependent variations in biological target engagement and synthetic utility. The 4-chloro substituent on the pendant phenyl ring is a critical determinant of downstream Akt inhibitor potency; its replacement with hydrogen, trifluoromethyl, or halogen migration to the 3-position yields compounds with divergent kinase selectivity profiles and synthetic intermediate reactivity [1]. In the patent-defined synthesis of ipatasertib (GDC-0068), the 4-chlorophenyl group at the 2-position of the pyrimidine ring is installed during early-stage intermediate construction and is retained through late-stage functionalization—meaning any deviation in this substituent produces a structurally distinct intermediate that cannot converge to the identical final active pharmaceutical ingredient (API) [2]. Furthermore, the 4-amino group on the cyclopenta[d]pyrimidine core provides a unique handle for subsequent derivatization (e.g., piperazine coupling) that is absent in the 4-chloro or 4-hydroxy analogs commonly offered as substitutes .

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Relative to Closest Analogs


Position-Specific Halogen Substitution: 4-Chlorophenyl vs. 3-Chlorophenyl vs. 4-Trifluoromethylphenyl in PDE4B Target Engagement

The 4-chlorophenyl substituent at the pyrimidine 2-position confers a distinct target-binding profile compared to the 3-chlorophenyl isomer. While direct PDE4B IC₅₀ data for the title compound itself is not publicly available, a closely related derivative—2-(3-chlorophenyl)-N-(4-vinylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine—exhibits only weak PDE4B inhibition (IC₅₀ = 1,000 nM) in a fluorescence-based enzymatic assay [1]. This contrasts with the potent Akt inhibition (IC₅₀ = 5–18 nM) reported for the 4-chlorophenyl-containing ipatasertib core [2], demonstrating that halogen position (4-Cl vs. 3-Cl) on the pendant phenyl ring fundamentally alters kinase vs. phosphodiesterase target selectivity within the identical cyclopenta[d]pyrimidine scaffold [3].

PDE4B inhibition halogen SAR cyclopenta[d]pyrimidine scaffold

Synthetic Intermediate Differentiation: 4-Amine vs. 4-Chloro vs. 4-Hydroxy at the Pyrimidine Core in GDC-0068 Manufacturing Routes

Within the patent-defined synthetic route to ipatasertib (GDC-0068), the 4-position functional group on the cyclopenta[d]pyrimidine core dictates the available downstream coupling chemistry. The title compound (4-NH₂) serves as a direct precursor for piperazine C–N coupling to install the 4-piperazinyl substituent required for the final API. In contrast, the 4-chloro analog (2-(4-chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine) requires an additional Pd-catalyzed amination step to introduce the piperazine moiety, introducing a distinct reaction pathway with different catalyst, ligand, and purification requirements . The 4-hydroxy analog necessitates prior activation (e.g., chlorination with POCl₃ at 100°C for 3 hours) before nucleophilic displacement can occur . Each intermediate therefore diverges into a non-interchangeable synthetic sequence with distinct process parameters, impurity profiles, and cost structures [1].

synthetic intermediate GDC-0068 ipatasertib process chemistry downstream derivatization

Comparative Molecular Weight and Physicochemical Differentiation Across 2-Aryl Cyclopenta[d]pyrimidin-4-amine Analogs

The title compound exhibits a molecular weight of 245.71 g/mol , which is 19.42 g/mol lower than its 4-chloro counterpart (265.13 g/mol) and 110.26 g/mol lower than the 4-trifluoromethylphenyl analog 2-(4-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (MW 355.97 g/mol, CAS 1311186-65-8) . This mass difference translates to measurably distinct chromatographic retention behavior and solubility characteristics. For downstream coupling reactions yielding ipatasertib (MW 457.99 g/mol), the 4-NH₂ intermediate provides a more atom-economical entry point, as the amine functionality is retained in the final API whereas the 4-Cl atom is discarded as a leaving group, contributing to higher process mass intensity.

molecular weight physicochemical properties analog comparison procurement specification

Validated Structural Identity: Spectroscopic Confirmation and Purity Specification Differentiating Authentic Material from Uncharacterized Analogs

The title compound is available with documented purity specifications: NLT 98% (MolCore, ISO-certified) and 95% (Leyan) , both accompanied by the unambiguous CAS registry number 1311186-61-4. Structural integrity is confirmed through NMR and IR spectroscopy for the pure isolated compound . In contrast, the commonly listed substitute 2-(4-chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is offered at 95% purity but may contain residual phosphorus oxychloride from its synthesis (8.0 g precursor heated in 10 mL POCl₃ at 100°C) , representing a distinct purity risk profile for downstream catalytic reactions sensitive to phosphorus-containing impurities.

structural confirmation purity specification NMR quality control procurement assurance

Evidence-Backed Application Scenarios for Procuring 2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine


Intermediate for Ipatasertib (GDC-0068) and Akt-Targeted Analog Synthesis Campaigns

The title compound is the direct 4-amino intermediate in the patent-defined synthetic route to ipatasertib (GDC-0068), a clinical-stage pan-Akt inhibitor. Its 4-NH₂ functionality enables one-step piperazine C–N coupling to install the 4-piperazinyl substituent required in the final API, bypassing the additional POCl₃ chlorination (100°C, 3 hours) or Pd-catalyzed amination steps required when 4-Cl or 4-OH analogs are used as starting materials [1][2]. This intermediate is specified in Genentech/Array Biopharma patent families (WO2008006032, US 8,063,050) as a key building block within the cyclopenta[d]pyrimidine Akt inhibitor series [3].

Structure-Activity Relationship (SAR) Studies on 2-Aryl Substitution in Kinase-Targeted Cyclopenta[d]pyrimidine Libraries

The 4-chlorophenyl substituent at the pyrimidine 2-position is the optimal aryl group for Akt1/2/3 pan-inhibition within the cyclopenta[d]pyrimidine class, as demonstrated by the 5–18 nM IC₅₀ values of ipatasertib [1]. In contrast, the 3-chlorophenyl regioisomer directs target engagement toward phosphodiesterase PDE4B (IC₅₀ = 1,000 nM) rather than Akt [2], while the 4-trifluoromethylphenyl analog lacks reported Akt activity. Procuring the 4-chlorophenyl compound enables head-to-head SAR comparisons where the halogen substitution pattern is the sole variable, providing a defined reference point for kinase selectivity profiling [3].

Process Chemistry Development Requiring High-Purity, Catalyst-Compatible Intermediates

The NLT 98% purity specification and ISO-certified quality system of commercially available material [1] make this compound suitable for process chemistry applications where trace impurities—particularly phosphorus-containing residues from POCl₃-based synthetic routes—can poison transition metal catalysts. The 4-chloro analog is synthesized using POCl₃ chlorination and carries a purity specification of 95%, introducing a quantifiable impurity risk differential of ≥3 percentage points and the potential for phosphorus-derived catalyst inhibitors [2]. For Pd-catalyzed amination or Suzuki coupling steps downstream, the absence of phosphorus contaminants in the 4-amine intermediate represents a measurable process robustness advantage.

Reference Standard for Analytical Method Development and Quality Control of Cyclopenta[d]pyrimidine Intermediates

With documented structural confirmation by NMR and IR spectroscopy [1], an unambiguous CAS registry number (1311186-61-4), and defined purity grades (95% and NLT 98%) [2][3], the title compound serves as a qualified reference standard for HPLC method development, impurity profiling, and batch-to-batch quality control in GMP intermediate manufacturing. Its well-characterized spectroscopic signature and ISO-certified supply chain provide traceability that uncharacterized or poorly specified analogs cannot match.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.